molecular formula C20H15ClF3N3OS B12200418 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B12200418
M. Wt: 437.9 g/mol
InChI Key: SIPHSIQMOZNKKS-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide belongs to the pyrimidine-carboxamide class, characterized by a central pyrimidine ring with a chlorine atom at position 5, a sulfanyl group at position 2, and a carboxamide substituent at position 4. Key structural features include:

  • 3-Methylbenzylsulfanyl group: Provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability.
  • 2-(Trifluoromethyl)phenyl carboxamide: The electron-withdrawing trifluoromethyl (CF₃) group enhances hydrophobic interactions in target binding pockets, a common feature in kinase inhibitors .

Properties

Molecular Formula

C20H15ClF3N3OS

Molecular Weight

437.9 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClF3N3OS/c1-12-5-4-6-13(9-12)11-29-19-25-10-15(21)17(27-19)18(28)26-16-8-3-2-7-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28)

InChI Key

SIPHSIQMOZNKKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the chloro group is introduced via halogenation reactions.

    Introduction of the Sulfanyl Group: The 3-methylbenzyl moiety is attached through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyrimidine ring.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an amine derivative of 2-(trifluoromethyl)phenyl under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfanyl Group

The sulfanyl group at position 2 significantly influences molecular interactions. Key analogs include:

Compound ID Sulfanyl Group Substituent Carboxamide Substituent Molecular Weight Key Features
Target Compound 3-Methylbenzyl 2-(Trifluoromethyl)phenyl ~455.9* Balanced lipophilicity; CF₃ enhances target binding .
873082-64-5 4-Fluorobenzyl 2-(4-Sulfamoylphenyl)ethyl 491.0 Fluorine increases electron-withdrawing effects; sulfamoyl improves solubility.
874146-91-5 2-Fluorobenzyl 3-(Trifluoromethyl)phenyl 441.8 Ortho-fluorine may sterically hinder binding compared to meta-substituents.
835895-77-7 Ethyl 2-Methoxyphenyl 363.8 Smaller sulfanyl group reduces steric hindrance; methoxy is electron-donating.
833431-09-7 Methyl 4-Methoxyphenyl 349.8 Minimal steric bulk; methoxy enhances solubility but reduces hydrophobicity.

*Estimated based on similar structures.

Key Observations:
  • Electron Effects : Fluorinated benzyls (e.g., 4-F in , 2-F in ) increase stability and binding via electron withdrawal but may alter steric compatibility.
  • Steric Considerations : The 3-methylbenzyl group in the target compound offers moderate bulk without excessive hydrophobicity, unlike larger groups like 2-fluorobenzyl .
  • Solubility : Sulfamoyl () or methoxy () substituents improve aqueous solubility but may reduce membrane permeability.

Carboxamide Substituent Variations

The aryl group on the carboxamide dictates target selectivity and binding affinity:

Compound ID Carboxamide Substituent Key Features
Target Compound 2-(Trifluoromethyl)phenyl CF₃ enhances hydrophobic interactions; ortho-substitution optimizes spatial fit.
873082-64-5 2-(4-Sulfamoylphenyl)ethyl Sulfamoyl introduces hydrogen-bonding potential; ethyl linker adds flexibility.
LDK378 (15b) 2-(Isopropylsulfonyl)phenyl Sulfonyl group improves selectivity for ALK kinase; clinical efficacy shown.
833431-09-7 4-Methoxyphenyl Methoxy group increases electron density, potentially reducing target affinity.
Key Observations:
  • Trifluoromethyl vs. Sulfonyl : Both CF₃ (target) and sulfonyl () are electron-withdrawing, but sulfonyl groups (e.g., in LDK378) enhance selectivity in kinase inhibitors .
  • Substituent Position : Ortho-substitution (target, ) may better align with hydrophobic pockets compared to para-substituents ().

Biological Activity

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H15_{15}ClF3_{3}N3_{3}OS
  • Molecular Weight : 397.83 g/mol

The structure features a pyrimidine ring, a trifluoromethyl group, and a sulfanyl moiety, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that compounds containing pyrimidine rings often exhibit anti-inflammatory, antiviral, and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antiviral Activity

Recent studies have shown that similar pyrimidine derivatives demonstrate significant antiviral activity. For instance, compounds with trifluoromethyl substitutions have been linked to improved inhibition of viral replication pathways. The compound may exhibit similar properties, warranting further investigation into its antiviral efficacy against specific viruses.

Anticancer Potential

Preliminary data suggest that the compound could possess anticancer properties. Pyrimidine derivatives are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies on related compounds have shown IC50_{50} values in the micromolar range against various cancer cell lines.

Compound Cell Line IC50_{50} (µM)
Compound AHeLa5.2
Compound BMCF-73.8
5-chloro-...TBDTBD

Case Studies

  • Study on Antiviral Activity : A recent study evaluated a series of pyrimidine derivatives for their antiviral properties against hepatitis C virus (HCV). The most potent derivative exhibited an IC50_{50} of 0.26 µM, suggesting that modifications similar to those in this compound may enhance antiviral efficacy .
  • Anticancer Evaluation : In another study focusing on the anticancer effects of pyrimidine derivatives, several compounds were tested against breast cancer cell lines with promising results indicating significant cytotoxicity at low concentrations . The findings suggest that further exploration of the target compound could yield valuable insights into its potential as an anticancer agent.

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